molecular formula C9H9O7P B8234159 5-(Phosphonomethyl)isophthalic acid

5-(Phosphonomethyl)isophthalic acid

Cat. No. B8234159
M. Wt: 260.14 g/mol
InChI Key: ATEDZEYFTCGZFE-UHFFFAOYSA-N
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Patent
US06852750B2

Procedure details

A solution of diethyl 5-[(diethoxyphosphinyl)methyl]-1,3-benzenedicarboxylate (0.186 g, 0.5 mmol) in 12 N HCl (2.5 mL) was heated at 100° C. for 24 hours. The resulting precipitate was washed with water and dried under vacuum to give 0.057 g of white powder (41% yield).
Name
diethyl 5-[(diethoxyphosphinyl)methyl]-1,3-benzenedicarboxylate
Quantity
0.186 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Yield
41%

Identifiers

REACTION_CXSMILES
C([O:3][P:4]([CH2:9][C:10]1[CH:11]=[C:12]([C:21]([O:23]CC)=[O:22])[CH:13]=[C:14]([C:16]([O:18]CC)=[O:17])[CH:15]=1)([O:6]CC)=[O:5])C>Cl>[P:4]([CH2:9][C:10]1[CH:15]=[C:14]([C:16]([OH:18])=[O:17])[CH:13]=[C:12]([C:21]([OH:23])=[O:22])[CH:11]=1)([OH:6])([OH:5])=[O:3]

Inputs

Step One
Name
diethyl 5-[(diethoxyphosphinyl)methyl]-1,3-benzenedicarboxylate
Quantity
0.186 g
Type
reactant
Smiles
C(C)OP(=O)(OCC)CC=1C=C(C=C(C1)C(=O)OCC)C(=O)OCC
Name
Quantity
2.5 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
P(=O)(O)(O)CC=1C=C(C=C(C1)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.057 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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